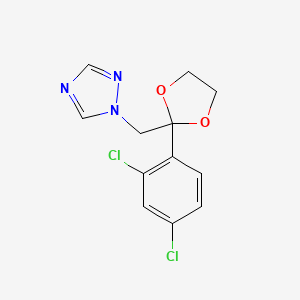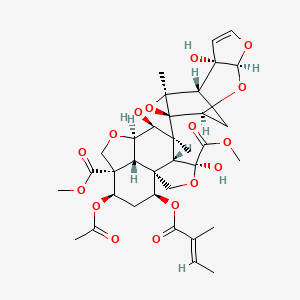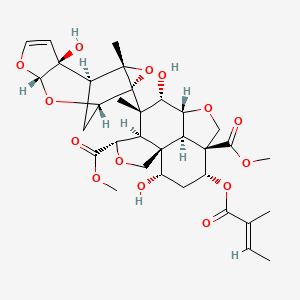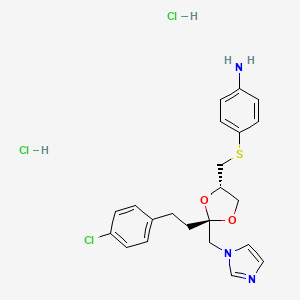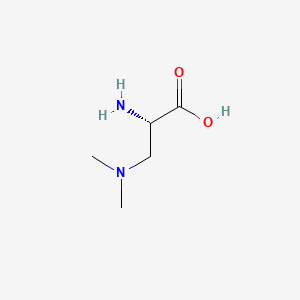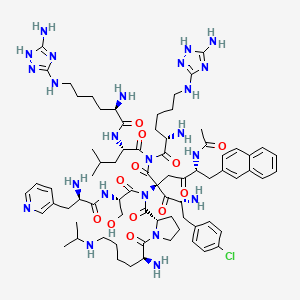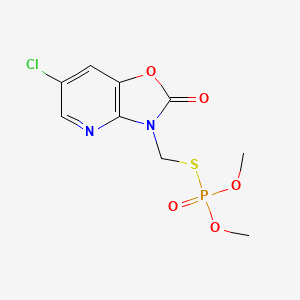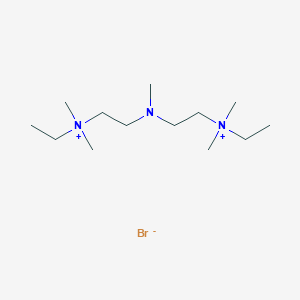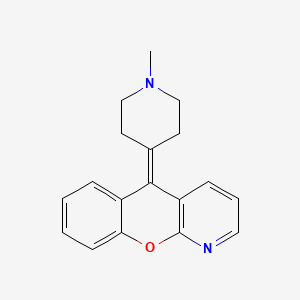
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
Descripción general
Descripción
“2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol” is a colorless to yellowish liquid with an amine-like odor . It is miscible with water in all proportions and is a versatile intermediate with a variety of applications . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .
Synthesis Analysis
The synthesis of “2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol” involves the use of 55gBP103a01 (1.0eq) and 160mLDMSO in a 1000mL three-neck flask . The mixture is stirred evenly, then NaN323.52g (2.0eq) is added and the reaction is heated to 50°C for 3 hours . After cooling to room temperature, the reaction liquid is poured into water, extracted with EA, the organic phases are combined, dried with anhydrous sodium sulfate, and concentrated to obtain BP103a02 colorless liquid 2- [2- (2-aminoethoxy)ethoxy]ethanol 29.2g .Chemical Reactions Analysis
“2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol” is an aminoalcohol that neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
“2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol” is a solid with a density of 1.0773 g/cm3 at 20°C . It has a boiling point of 120-130°C (4 Torr) .Aplicaciones Científicas De Investigación
Application 1: Bioconjugate Materials
- Summary of Application: “2-(2-Aminoethoxy)ethanol” is commonly used as a spacer/linker in the synthesis of bioconjugate materials . These materials have applications in areas such as drug delivery and protein labeling .
- Results or Outcomes: The use of “2-(2-Aminoethoxy)ethanol” as a spacer/linker can allow for the creation of complex bioconjugate materials that have unique properties and uses. For example, in drug delivery, these materials can be designed to deliver drugs to specific parts of the body .
Application 2: Fluorescent Zinc Sensor
- Summary of Application: “2-(2-Aminoethoxy)ethanol” is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .
- Results or Outcomes: The resulting zinc sensor can be used to detect the presence of zinc in a solution. The sensor works by fluorescing (emitting light) when it comes into contact with zinc .
Application 3: Gas Treating
- Summary of Application: ADEG is used in gas treating to remove CO2 and H2S .
- Methods of Application: It is used in gas scrubbing processes where it reacts with these gases to form compounds that can be easily removed .
- Results or Outcomes: The use of ADEG in gas treating results in cleaner gases with reduced levels of CO2 and H2S .
Application 4: Electronics
- Summary of Application: ADEG is used in stripper solutions for applications in electronics .
- Methods of Application: It is used in the manufacturing process of electronic components where it helps in the removal of excess material .
- Results or Outcomes: The use of ADEG in electronics manufacturing can result in more precise and high-quality electronic components .
Application 5: Metal Working
- Summary of Application: ADEG is used as coolants/lubricants for metal working applications .
- Methods of Application: It is used during the machining process where it helps to reduce heat and friction .
- Results or Outcomes: The use of ADEG in metal working can result in smoother finishes and longer tool life .
Application 6: Crop Protection Products
- Summary of Application: ADEG is used in the formulation of crop protection products .
- Methods of Application: It is used in the manufacturing process of these products where it helps in enhancing the effectiveness of the active ingredients .
- Results or Outcomes: The use of ADEG in crop protection can result in more effective products that provide better protection against pests and diseases .
Application 7: Surfactants
- Summary of Application: ADEG is used in the production of surfactants .
- Methods of Application: It is used in the synthesis of surfactants where it helps in improving the surface-active properties .
- Results or Outcomes: The use of ADEG in surfactant production can result in high-quality surfactants with improved performance .
Application 8: Colorants
- Summary of Application: ADEG is used in the formulation of colorants .
- Methods of Application: It is used in the manufacturing process of these colorants where it helps in enhancing the color properties .
- Results or Outcomes: The use of ADEG in colorant formulation can result in vibrant and long-lasting colors .
Direcciones Futuras
“2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol” is a poly (ethylene oxide) (PEO) blocking reagent that prevents nonspecific adsorption of analytes in applications using covalent protein coupling such as ELISA . It reduces the adsorption of IgG when coated on carboxylic-terminated surfaces . This suggests potential future applications in the field of bioconjugate chemistry and ELISA development.
Propiedades
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOJXMUSDYSKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072933 | |
| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol | |
CAS RN |
86770-74-3 | |
| Record name | 2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086770743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)

